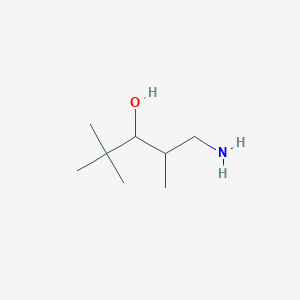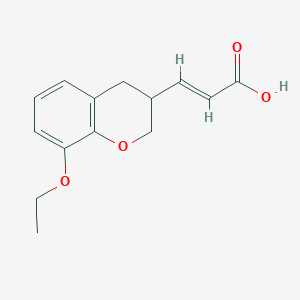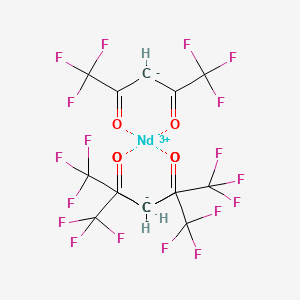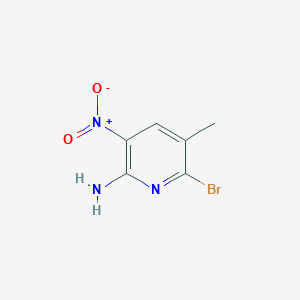
1-Amino-2,4,4-trimethylpentan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2,4,4-trimethylpentan-3-ol is an organic compound with the molecular formula C8H19NO It is a derivative of pentanol, featuring an amino group and a hydroxyl group on a branched carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-2,4,4-trimethylpentan-3-ol can be synthesized through several methods. One common approach involves the reaction of 2,4,4-trimethylpentan-3-one with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,4,4-trimethylpentan-3-one in the presence of ammonia. This method allows for the efficient production of the compound on a larger scale, with high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-2,4,4-trimethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to replace the hydroxyl group with a halogen.
Major Products:
Oxidation: 2,4,4-trimethylpentan-3-one or 2,4,4-trimethylpentanal.
Reduction: 1-amino-2,4,4-trimethylpentane.
Substitution: 1-chloro-2,4,4-trimethylpentan-3-ol.
Wissenschaftliche Forschungsanwendungen
1-Amino-2,4,4-trimethylpentan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-amino-2,4,4-trimethylpentan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyl group can participate in additional interactions, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Amino-2,4,4-trimethylpentan-3-ol can be compared with other similar compounds, such as:
2,4,4-trimethyl-2-pentanamine: This compound lacks the hydroxyl group, which affects its reactivity and applications.
2,2,4-trimethylpentane:
2,4,4-trimethylpentan-1-ol: This compound has a hydroxyl group at a different position, leading to variations in its chemical behavior and uses.
Eigenschaften
Molekularformel |
C8H19NO |
|---|---|
Molekulargewicht |
145.24 g/mol |
IUPAC-Name |
1-amino-2,4,4-trimethylpentan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-6(5-9)7(10)8(2,3)4/h6-7,10H,5,9H2,1-4H3 |
InChI-Schlüssel |
QCWCSVCNWKWEQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C(C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)



